5-Aminosalicylaldehyde

Description

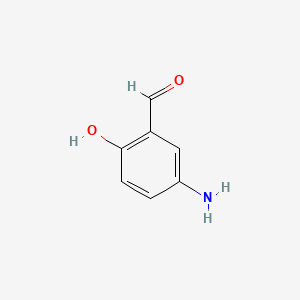

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c8-6-1-2-7(10)5(3-6)4-9/h1-4,10H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHLZAJPXLXRFAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00429479 | |

| Record name | 5-Aminosalicylaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58186-71-3 | |

| Record name | 5-Amino-2-hydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58186-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Aminosalicylaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Aminosalicylaldehyde

Conventional and Established Synthetic Routes to 5-Aminosalicylaldehyde

Traditional methods for synthesizing 5-Aminosalicylaldehyde have long relied on multi-step processes, often beginning with commercially available precursors. These routes are well-documented and are centered around the reduction of a strategically placed nitro group or the cleavage of an azo linkage.

Reduction Strategies for Precursors of 5-Aminosalicylaldehyde

The most prevalent conventional route to 5-Aminosalicylaldehyde involves the chemical reduction of 5-nitrosalicylaldehyde. This precursor is typically synthesized via the nitration of salicylaldehyde (B1680747). prepchem.comdissertationtopic.net The nitration reaction, however, can produce a mixture of isomers, including 3-nitrosalicylaldehyde, which necessitates purification steps. dissertationtopic.net An alternative synthesis for the nitro precursor starts from p-nitrophenol through a formylation reaction, which can be catalyzed by polyphosphoric acid (PPA). google.compatsnap.com

Once 5-nitrosalicylaldehyde is obtained, the nitro group is reduced to the target primary amine. This transformation can be achieved using various reducing agents. Classic methods include the use of metals in acidic media, such as iron filings in the presence of an acid (Béchamp reduction), although this can lead to significant waste in the form of iron hydroxides. google.com Other established, non-catalytic reducing agents like sodium borohydride (B1222165) have also been employed. asianpubs.org

Another established, albeit less common, precursor is 5-(p-Sulfophenylazo)salicylaldehyde. The synthesis of 5-Aminosalicylaldehyde can be achieved through the reduction of this azo compound. smolecule.comoup.com This method involves the cleavage of the nitrogen-nitrogen double bond to yield the desired amino group.

Functional Group Transformations Leading to 5-Aminosalicylaldehyde

The synthesis of 5-Aminosalicylaldehyde is a prime example of targeted functional group transformations. The core of conventional strategies lies in the conversion of a nitro group (–NO₂) into an amino group (–NH₂). This specific transformation is a fundamental reaction in organic synthesis. unimi.it

Electrophilic Aromatic Substitution: Introduction of a nitro group onto the salicylaldehyde ring, typically via nitration with nitric acid. prepchem.compatsnap.com This step transforms a C-H bond into a C-N bond.

Reduction: The subsequent conversion of the nitro group to an amine. This involves changing the oxidation state of the nitrogen atom and adding hydrogen atoms. The direct pathway for this reduction proceeds through nitroso and hydroxylamine (B1172632) intermediates. unimi.it

These transformations, while effective, often involve harsh reaction conditions and the generation of byproducts, which has prompted the development of more modern and sustainable alternatives.

Modern and Sustainable Approaches in 5-Aminosalicylaldehyde Synthesis

In recent years, the focus of chemical synthesis has shifted towards developing more efficient, selective, and environmentally benign processes. This has led to the exploration of catalytic systems and the application of green chemistry principles in the production of 5-Aminosalicylaldehyde.

Catalytic Syntheses of 5-Aminosalicylaldehyde and its Analogues

Catalytic hydrogenation is a cornerstone of modern synthesis for the reduction of nitroarenes. This method offers significant advantages over stoichiometric metal-acid reductions, including higher selectivity, milder reaction conditions, and cleaner reaction profiles. For the synthesis of 5-Aminosalicylaldehyde and related compounds like 5-aminosalicylic acid, catalysts such as palladium on carbon (Pd/C) or Raney nickel are commonly used with hydrogen gas. google.com

Catalytic transfer hydrogenation provides an alternative where hydrogen is transferred from a donor molecule, such as ammonium (B1175870) formate, in the presence of a catalyst like Pd/C. This approach can sometimes offer enhanced chemoselectivity, for instance, reducing a nitro group while preserving other sensitive functional groups. The mechanism of catalytic reduction on metal surfaces typically involves the adsorption of the nitro group, followed by a stepwise reduction to the amine. rsc.org

| Catalyst System | Precursor | Key Advantages |

| Pd/C, H₂ | 5-Nitrosalicylaldehyde | High efficiency, clean conversion, catalyst is recyclable. |

| Raney Ni, H₂ | 5-Nitrosalicylic acid | Cost-effective alternative to palladium, widely used industrially. google.com |

| Pd/C, Ammonium Formate | 3-Chloromethyl-5-nitrosalicylaldehyde | Milder conditions, avoids gaseous H₂, can be highly chemoselective. |

| NiCl₂·6H₂O, NaBH₄ | Nitroarenes | Rapid reaction at room temperature, high efficiency. asianpubs.org |

Green Chemistry Principles Applied to 5-Aminosalicylaldehyde Production

The synthesis of 5-Aminosalicylaldehyde can be made more sustainable by adhering to the principles of green chemistry. ias.ac.in This involves designing processes that reduce waste, use less hazardous materials, and improve energy efficiency.

Key green approaches applicable to this synthesis include:

Use of Catalysis: As discussed, catalytic methods are inherently greener than stoichiometric ones because they reduce waste and often allow for milder conditions. rsc.org Recyclable catalysts, such as silica-supported heteropoly acids for nitration or magnetic nanoparticle-supported catalysts, further enhance the sustainability of the process. ciac.jl.cnrsc.org

Solvent Selection: Traditional syntheses often use volatile and hazardous organic solvents. Green chemistry encourages the use of safer alternatives like water or conducting reactions under solvent-free conditions. thieme-connect.comnih.gov For instance, the reduction of nitroarenes can be performed in aqueous systems. asianpubs.org

One-Pot Syntheses: Combining multiple reaction steps into a single procedure, or "one-pot" synthesis, reduces the need for intermediate purification steps, thus saving solvents, time, and energy, and minimizing waste. nih.gov A one-pot diazotization-coupling-reduction sequence is an example of how this principle could be applied.

Optimization of Reaction Parameters and Yield Enhancement in 5-Aminosalicylaldehyde Synthesis

Maximizing the yield and purity of 5-Aminosalicylaldehyde is crucial for its industrial viability. This is achieved through the careful optimization of various reaction parameters for both the precursor synthesis and the final reduction step.

For the synthesis of the 5-nitrosalicylaldehyde precursor, key parameters to optimize include reaction temperature, time, and the molar ratio of reactants. For example, in the formylation of p-nitrophenol, adjusting the temperature and reaction time can significantly impact the yield. google.com A study on the nitration of salicylaldehyde found that using a silica-supported heteropoly acid catalyst at 45°C for 2.5 hours resulted in a high conversion (98%) and selectivity (96.8%). ciac.jl.cn

Similarly, for the reduction of the nitro group, the choice and amount of catalyst, hydrogen pressure, temperature, and solvent are critical. google.com Optimization often involves a systematic study where one parameter is varied while others are kept constant to find the ideal conditions. For instance, in the reduction of nitrobenzene (B124822) with sodium borohydride, it was found that using 0.2 molar equivalents of NiCl₂·6H₂O in an acetonitrile/water mixture gave the best results. asianpubs.org

| Reaction Stage | Parameter Optimized | Example Condition | Resulting Yield/Selectivity | Reference |

| Nitration of Salicylaldehyde | Catalyst, Temperature, Time | 20% H₆PMo₉V₃O₄₀/SiO₂, 45°C, 2.5 h | 96.8% Selectivity | ciac.jl.cn |

| Formylation of p-Nitrophenol | Temperature, Reagent Ratio | PPA, 100-110°C, 1-3 h | 75% Yield | google.com |

| Nitration of Salicylaldehyde | Solvent System, Temperature | HF, Ac₂O, AcOH, 15-20°C | 52% Yield | google.com |

| Reduction of Nitroarenes | Catalyst Loading, Reagent Molar Ratio | 0.2 eq. NiCl₂·6H₂O, 4 eq. NaBH₄ | ~95% Yield (for aniline) | asianpubs.org |

This systematic optimization ensures that the synthesis is not only efficient in terms of yield but also cost-effective and scalable for industrial production.

Reactivity and Intrinsic Reaction Mechanisms of 5 Aminosalicylaldehyde

Electrophilic and Nucleophilic Characteristics of 5-Aminosalicylaldehyde Functionalities

5-Aminosalicylaldehyde possesses a unique molecular structure with multiple functional groups that dictate its reactivity. The molecule's electrophilic and nucleophilic characteristics are primarily determined by the interplay between the aromatic ring, the hydroxyl group (-OH), the amino group (-NH2), and the aldehyde group (-CHO).

Nucleophilic Centers:

Amino Group (-NH2): The nitrogen atom of the primary amino group has a lone pair of electrons, making it a potent nucleophilic site. youtube.com It readily donates this electron pair to electrophiles.

Hydroxyl Group (-OH): The oxygen atom of the hydroxyl group also contains lone pairs of electrons and can act as a nucleophile. saskoer.ca

Aromatic Ring: The benzene (B151609) ring, enriched by the electron-donating effects of the amino and hydroxyl groups, can also exhibit nucleophilic character, particularly at the ortho and para positions relative to these activating groups.

Electrophilic Centers:

Aldehyde Group (-CHO): The carbonyl carbon of the aldehyde group is electron-deficient due to the high electronegativity of the oxygen atom. youtube.comvaia.com This makes it a primary site for nucleophilic attack.

Aromatic Ring: While generally nucleophilic, the carbon atoms of the aromatic ring can become electrophilic when substituted with strong electron-withdrawing groups.

The presence of both nucleophilic (amino and hydroxyl groups) and electrophilic (aldehyde group) centers within the same molecule allows 5-Aminosalicylaldehyde to participate in a wide range of chemical reactions. smolecule.com

Condensation Reactions Involving 5-Aminosalicylaldehyde

Condensation reactions are a cornerstone of the reactivity of 5-Aminosalicylaldehyde. These reactions involve the joining of two molecules with the elimination of a small molecule, typically water. wikipedia.org The aldehyde functional group is the primary site for these transformations.

Formation of Schiff Bases from 5-Aminosalicylaldehyde

The most prominent condensation reaction of 5-Aminosalicylaldehyde is the formation of Schiff bases (also known as imines or azomethines). recentscientific.comd-nb.info This reaction occurs when the aldehyde group condenses with a primary amine. scispace.com

The general mechanism involves a nucleophilic addition of the amine to the carbonyl carbon of the aldehyde, forming an unstable intermediate called a carbinolamine. scispace.com This is followed by the elimination of a water molecule to yield the stable Schiff base, characterized by a carbon-nitrogen double bond (C=N). recentscientific.comscispace.com This dehydration step can be catalyzed by either acid or base. scispace.com

The reaction can be represented as: R-CHO + R'-NH2 → R-CH=N-R' + H2O

Where R is the 5-amino-2-hydroxyphenyl group and R' can be an alkyl or aryl group from the primary amine.

Schiff bases derived from 5-Aminosalicylaldehyde are of significant interest due to their applications in various fields, including the synthesis of coordination complexes and compounds with potential biological activities. recentscientific.comsaudijournals.comresearchgate.net The presence of the hydroxyl group near the azomethine group makes these Schiff bases excellent chelating agents for metal ions. saudijournals.com

Cyclocondensation Pathways of 5-Aminosalicylaldehyde

The bifunctional nature of 5-Aminosalicylaldehyde, possessing both an aldehyde and an amino group, allows for intramolecular and intermolecular cyclocondensation reactions. These reactions can lead to the formation of various heterocyclic structures.

One notable reaction is the self-condensation of 5-Aminosalicylaldehyde, which can lead to the formation of polymeric structures like poly(5-nitrilosalicylidene). oup.comoup.com This polymer contains repeating -CH=N- linkages formed from the condensation of the aldehyde group of one molecule with the amino group of another. oup.com

Furthermore, 5-Aminosalicylaldehyde can react with other bifunctional molecules in cyclocondensation reactions to form more complex heterocyclic systems. For instance, its reaction with hydrazines can yield azines. oup.com These cyclocondensation pathways are crucial for the synthesis of macrocycles and other complex organic molecules. unex.es

Redox Behavior and Associated Mechanisms of 5-Aminosalicylaldehyde

The redox behavior of 5-Aminosalicylaldehyde is influenced by its functional groups. The aldehyde group can be oxidized to a carboxylic acid or reduced to a primary alcohol. The amino group can also participate in redox reactions.

The synthesis of 5-Aminosalicylaldehyde itself can be achieved through the reduction of 5-(p-sulfophenylazo)salicylaldehyde. smolecule.comoup.com This reaction involves the reduction of an azo group to an amino group.

The electrochemical properties of Schiff bases derived from salicylaldehydes have been studied, indicating that the imine group and the phenolic hydroxyl group can be involved in redox processes. saskoer.ca The specific redox potentials are influenced by the substituents on the aromatic ring and the nature of the group attached to the imine nitrogen.

Tautomerism and Isomerization Phenomena in 5-Aminosalicylaldehyde Systems

Tautomerism is the phenomenon where a single compound exists as a mixture of two or more interconvertible isomers that differ in the position of a proton and a double bond. byjus.com In systems derived from 5-Aminosalicylaldehyde, particularly its Schiff bases, keto-enol and imine-enamine tautomerism are significant.

Keto-Enol Tautomerism: Schiff bases derived from salicylaldehydes can exhibit keto-enol type tautomerism. masterorganicchemistry.comdoubtnut.com The enol form (also referred to as the phenol-imine form) is characterized by the hydroxyl group and the C=N double bond. This can be in equilibrium with the keto form (also known as the keto-amine form), where the proton from the hydroxyl group has transferred to the imine nitrogen, resulting in a quinone-like structure with a C=O group and a C-N single bond. unex.esmdpi.com

The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents. researchgate.net In many cases, the enol form is stabilized by an intramolecular hydrogen bond between the phenolic hydrogen and the imine nitrogen. youtube.com

Isomerization: In addition to tautomerism, Schiff bases can undergo E/Z isomerization around the C=N double bond. The specific isomer formed can be influenced by the reaction conditions and the steric and electronic properties of the substituents. Furthermore, certain complex derivatives of 5-aminosalicylaldehyde, such as spiropyrans, can undergo photo- or thermo-induced isomerization between a closed spiro form and an open merocyanine (B1260669) form. mdpi.com

Coordination Chemistry of 5 Aminosalicylaldehyde

5-Aminosalicylaldehyde as a Multidentate Ligand

5-Aminosalicylaldehyde is an organic molecule that possesses multiple potential donor atoms, classifying it as a multidentate ligand. auburn.edu A multidentate ligand is a chemical species that has two or more donor atoms that can simultaneously coordinate to a single central metal ion, forming a chelate ring. The stability of the resulting metal complex is often enhanced by this chelate effect. solubilityofthings.com In the case of 5-Aminosalicylaldehyde, the key donor sites are the oxygen atom of the phenolic hydroxyl group, the oxygen atom of the aldehyde carbonyl group, and the nitrogen atom of the amino group. ebi.ac.uk This arrangement of donor atoms allows it to bind to metal ions in various ways, making it a versatile building block in coordination chemistry. Furthermore, 5-Aminosalicylaldehyde can be readily condensed with various amines to form Schiff base ligands, which expand its coordination capabilities and lead to a vast family of complexes with diverse structures and properties. asianpubs.orgsemanticscholar.org

Synthesis and Characterization of Mononuclear Metal Complexes of 5-Aminosalicylaldehyde

Mononuclear complexes, containing a single metal center, are typically synthesized by reacting a metal salt with 5-Aminosalicylaldehyde or, more commonly, its Schiff base derivatives in a suitable solvent like ethanol (B145695) or methanol. semanticscholar.orgresearchgate.net The resulting complexes are then isolated as crystalline solids and characterized using a suite of analytical techniques to determine their structure and properties.

The characterization of these complexes involves several key methods:

Elemental Analysis: This technique provides the empirical formula of the complex, allowing for the determination of the metal-to-ligand stoichiometry. asianpubs.org

Molar Conductivity Measurements: These measurements are performed on solutions of the complexes to determine whether they are electrolytic or non-electrolytic in nature, which helps to distinguish between coordinated and counter-ion species. asianpubs.org

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying which of the ligand's functional groups are involved in bonding to the metal ion. Coordination of the phenolic hydroxyl and aldehyde or azomethine groups is confirmed by shifts in their characteristic vibrational frequencies compared to the free ligand. asianpubs.orgresearchgate.net

Electronic (UV-Vis) Spectroscopy: This method provides information about the electronic transitions within the complex, which can be used to infer the coordination geometry around the metal ion (e.g., tetrahedral, square planar, or octahedral). mdpi.comfarmaciajournal.com

Magnetic Susceptibility Measurements: These measurements determine the magnetic properties of the complexes (paramagnetic or diamagnetic), which helps to establish the oxidation state and electron configuration of the central metal ion. asianpubs.org

The table below summarizes the characteristics of some representative mononuclear complexes derived from salicylaldehyde-type ligands.

| Metal Ion | Ligand Type | Proposed Geometry | Characterization Methods | Ref. |

| Cu(II) | Schiff Base | Square Planar | IR, UV-Vis, X-ray Diffraction | mdpi.com |

| Ni(II) | Schiff Base | Tetrahedral | Elemental Analysis, IR, UV-Vis, Magnetic Susceptibility | researchgate.net |

| Co(II) | Schiff Base | Tetrahedral | Elemental Analysis, IR, UV-Vis, Magnetic Susceptibility | researchgate.net |

| Zn(II) | Schiff Base | Tetrahedral / Monoclinic | IR, UV-Vis, X-ray Diffraction | asianpubs.org |

Development of Polynuclear and Supramolecular Metal Complexes with 5-Aminosalicylaldehyde

The versatility of 5-Aminosalicylaldehyde and its derivatives extends beyond simple mononuclear systems to the formation of more complex polynuclear and supramolecular structures. Polynuclear complexes contain two or more metal ions held together by bridging ligands. Schiff bases derived from salicylaldehydes are excellent for creating such structures, where a phenolic oxygen atom can bridge two metal centers, leading to binuclear or polynuclear species. semanticscholar.orgresearchgate.net

The development of these systems is a key area of supramolecular chemistry, which focuses on the assembly of molecules into well-defined, larger structures through non-covalent interactions. tus.ac.jprsc.org In addition to the primary coordinate bonds, interactions like hydrogen bonding, π-π stacking, and van der Waals forces play a critical role in organizing the metal complexes into one-, two-, or three-dimensional supramolecular architectures. mdpi.com The self-assembly process, guided by the specific information encoded in the ligands and the coordination preferences of the metal ions, can lead to the formation of fascinating structures like grids and cages. nih.gov For instance, hydrogen bonding networks involving coordinated water molecules or the N-H groups of the ligands can link individual complex units into extended frameworks. mdpi.com

Influence of Metal Centers on the Coordination Modes of 5-Aminosalicylaldehyde

Key factors related to the metal center include:

Coordination Number and Geometry: Transition metals can adopt a variety of coordination numbers, most commonly 4, 5, and 6, which correspond to geometries like tetrahedral, square planar, trigonal bipyramidal, square pyramidal, and octahedral. libretexts.orgnumberanalytics.com For example, d⁸ metal ions such as Ni(II), Pd(II), and Pt(II) often favor a square planar geometry. libretexts.org

Hard and Soft Acid-Base (HSAB) Principle: The preference of a metal ion (Lewis acid) for certain donor atoms (Lewis base) can be rationalized by the HSAB principle. Hard metal ions tend to bind preferentially to hard donor atoms like oxygen, while softer metals may favor softer donors like nitrogen.

Electronic Effects: The d-electron count of a transition metal ion significantly impacts the stability of different geometries due to ligand field stabilization energy.

Consequently, 5-Aminosalicylaldehyde and its derivatives can adopt different coordination modes to accommodate the preferences of the specific metal ion. A ligand might act as a simple bidentate chelate with one metal but as a bridging ligand to form a dimer with another. researchgate.net For example, studies on related salicylaldehyde (B1680747) Schiff bases have shown the formation of high-spin tetrahedral complexes with Co(II) and Ni(II), while a diamagnetic binuclear complex is formed with Cu(II). researchgate.net

| Metal Ion | Coordination Number | Typical Geometry | Coordination Mode Example | Ref. |

| Cu(II) | 4 or 5 | Square Planar or Square Pyramidal | Bidentate (N, O) or Bridging | researchgate.netmdpi.com |

| Ni(II) (High Spin) | 4 | Tetrahedral | Bidentate (N, O) | researchgate.net |

| Ni(II) (d⁸, Low Spin) | 4 | Square Planar | Bidentate (N, O) | libretexts.org |

| Co(II) (High Spin) | 4 | Tetrahedral | Bidentate (N, O) | researchgate.net |

| Zn(II) (d¹⁰) | 4 | Tetrahedral | Bidentate (N, O) | asianpubs.org |

Elucidation of Geometric and Electronic Structures of 5-Aminosalicylaldehyde Coordination Compounds

Determining the precise geometric and electronic structures of coordination compounds is fundamental to understanding their properties and reactivity. A combination of spectroscopic, magnetic, and diffraction techniques is employed for this purpose.

The most common coordination geometries for metal complexes are tetrahedral (coordination number 4), square planar (coordination number 4), and octahedral (coordination number 6). numberanalytics.com Five-coordinate complexes typically adopt either trigonal bipyramidal or square pyramidal geometries. libretexts.org

Electronic Structure Elucidation: The electronic structure, which describes the arrangement of electrons in the metal's d-orbitals, is primarily investigated using UV-Visible spectroscopy and magnetic susceptibility measurements. eduxchange.nl UV-Vis spectra show absorption bands corresponding to d-d electronic transitions and ligand-to-metal charge transfer (LMCT) bands. farmaciajournal.com The energies of these transitions are directly related to the splitting of the d-orbitals by the ligands (Ligand Field Theory), which in turn depends on the coordination geometry. Magnetic measurements distinguish between paramagnetic complexes (with unpaired electrons) and diamagnetic complexes (with all electrons paired), providing direct insight into the electron configuration of the metal ion. asianpubs.org Computational methods, particularly Density Functional Theory (DFT), have also become indispensable tools for modeling the electronic structures of these complexes. mdpi.com

Advanced Methodologies for Probing Metal-Ligand Interactions in 5-Aminosalicylaldehyde Complexes

Beyond routine characterization, a range of advanced methodologies is available to gain deeper insights into the nature of metal-ligand interactions in 5-Aminosalicylaldehyde complexes. These techniques probe the subtle details of bonding, structure in solution, and the electronic environment of the metal center.

Spectroscopic Techniques:

Electron Paramagnetic Resonance (EPR) Spectroscopy: Also known as Electron Spin Resonance (ESR), this technique is highly sensitive to paramagnetic species, such as complexes of Cu(II) or Mn(II). It provides detailed information about the electronic environment of the unpaired electron and its interaction with the metal nucleus and ligand atoms. researchgate.netorientjchem.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily used for organic compounds, NMR is also a powerful tool for studying diamagnetic metal complexes (e.g., Zn(II), Cd(II), Pt(II)). It can confirm the coordination of the ligand and provide information about the structure of the complex in solution. researchgate.netorientjchem.org

Solution State Analysis:

UV-Vis Titration: This method is used to study the stability of complexes in solution. By systematically adding a metal ion to a solution of the ligand (or vice-versa) and monitoring the changes in the UV-Vis spectrum, one can calculate the binding or stability constant (log K) of the complex. orientjchem.org

Computational and Theoretical Methods:

Density Functional Theory (DFT): DFT has become a cornerstone of modern coordination chemistry. It is used to optimize molecular geometries, predict spectroscopic properties (IR, UV-Vis), and analyze the electronic structure. rsc.org DFT calculations can elucidate the nature of the metal-ligand bond and rationalize observed geometries and reactivities. nih.goveuropa.eu

Energy Decomposition Analysis (EDA): Computational techniques like Natural Energy Decomposition Analysis (NEDA) can dissect the metal-ligand interaction energy into physically meaningful components, such as electrostatic attraction, Pauli repulsion, and covalent (charge-transfer) contributions. mdpi.comeuropa.eu This provides a quantitative understanding of the bonding, revealing, for example, a strong electrostatic character in the bonding for certain complexes. mdpi.com

The table below outlines some of these advanced methodologies and their applications.

| Methodology | Information Obtained | Application Example | Ref. |

| Electron Paramagnetic Resonance (EPR) | Electronic environment of unpaired electrons in paramagnetic complexes. | Studying the g-tensor and hyperfine coupling in Cu(II) complexes. | researchgate.netorientjchem.org |

| Nuclear Magnetic Resonance (NMR) | Structure and ligand environment of diamagnetic complexes in solution. | Confirming ligand structure in Zn(II) complexes. | researchgate.netorientjchem.org |

| UV-Vis Titration | Stability constants (log K) of complexes in solution. | Determining the thermodynamic stability of a newly synthesized complex. | orientjchem.org |

| Density Functional Theory (DFT) | Optimized geometries, electronic structures, predicted spectra. | Elucidating the coordination chemistry and binding mechanism of a probe with a metal ion. | rsc.org |

| Natural Energy Decomposition Analysis (NEDA) | Quantitative breakdown of metal-ligand bond energy (electrostatic vs. covalent). | Assessing the bonding interactions in Pb²⁺ complexes with macrocyclic ligands. | mdpi.comeuropa.eu |

Applications of 5 Aminosalicylaldehyde As a Versatile Synthetic Precursor

Synthesis of Diverse Heterocyclic Compound Libraries Utilizing 5-Aminosalicylaldehyde

The strategic placement of functional groups in 5-aminosalicylaldehyde makes it an excellent precursor for the synthesis of various heterocyclic systems, which are core structures in many pharmaceuticals and functional materials.

The presence of both an aldehyde and an amino group on the same aromatic scaffold facilitates the construction of nitrogen-containing heterocycles.

Schiff Bases and Hydrazones : The most direct application of 5-aminosalicylaldehyde involves the condensation of its aldehyde group with primary amines to form Schiff bases (imines) or with hydrazines to yield hydrazones. smolecule.com These reactions are often high-yielding and serve as the initial step for creating more complex structures. The resulting imine or hydrazone can then undergo further intramolecular reactions or act as a ligand for metal complexes.

Quinolines : The Friedlander synthesis is a classic method for producing quinolines, which involves the reaction of an o-aminobenzaldehyde with a compound containing a reactive α-methylene group (e.g., acetaldehyde). uop.edu.pk 5-Aminosalicylaldehyde is a suitable substrate for this reaction, serving as the o-aminobenzaldehyde component to produce substituted quinolines, which are important scaffolds in medicinal chemistry. mdpi.comorganic-chemistry.org

Acridines : Acridine (B1665455) synthesis can be achieved through various condensation reactions. pharmaguideline.comresearchgate.net While direct one-pot synthesis from 5-aminosalicylaldehyde is less common, its derivatives are valuable intermediates. For instance, it can be used to construct one of the aromatic amine precursors required for the Bernthsen acridine synthesis, which condenses a diphenylamine (B1679370) derivative with a carboxylic acid. pharmaguideline.comnih.gov

Benzoxazines : These N,O-heterocycles can be synthesized from 5-aminosalicylaldehyde. The general approach involves the reaction of a phenol, an amine, and an aldehyde. In this context, 5-aminosalicylaldehyde can serve as the phenolic component in a Mannich-type condensation with a primary amine and formaldehyde, leading to the formation of the 1,3-benzoxazine ring system. organic-chemistry.orgrsc.org

The phenolic hydroxyl group of 5-aminosalicylaldehyde is key to the formation of various oxygen-containing heterocycles. Furthermore, it can be adapted for the synthesis of sulfur-containing rings.

Oxygen-Containing Heterocycles (Chromones and Benzofurans) :

Chromones : Chromone (1-benzopyran-4-one) derivatives can be synthesized from salicylaldehyde (B1680747) precursors. One established method is the Vilsmeier-Haack reaction of a related 2-hydroxyacetophenone, but direct methods from salicylaldehydes exist. ijrpc.comasianpubs.org For example, reacting 5-aminosalicylaldehyde with reagents like dimethylformamide and phosphorus oxychloride can lead to 3-formylchromone intermediates, which are versatile for further elaboration. ijrpc.comresearchgate.net Other strategies include condensation with esters or other carbonyl compounds. numberanalytics.com

Benzofurans : The synthesis of benzofurans can be accomplished by reacting a salicylaldehyde with an α-halo ketone in the presence of a base. researchgate.nettsijournals.com The reaction proceeds via initial O-alkylation followed by an intramolecular aldol-type condensation and dehydration to form the furan (B31954) ring fused to the benzene (B151609) ring of the 5-aminosalicylaldehyde precursor. researchgate.netnih.gov

Sulfur-Containing Heterocycles (Benzothiazines) : The synthesis of 1,3-benzothiazines can be achieved from precursors derived from 5-aminosalicylaldehyde. organic-chemistry.org A common route involves the reaction of a 2-aminothiophenol (B119425) with an aldehyde. researchgate.net Alternatively, a thiourea (B124793) intermediate, formed by reacting a derivative of 5-aminosalicylaldehyde with an isothiocyanate, can undergo cyclodehydration to yield a 2-amino-1,3-benzothiazine. organic-chemistry.org These heterocycles are of interest in medicinal chemistry. rsc.orgirb.hrnih.gov

Derivatization Strategies for Novel Organic Architectures Based on 5-Aminosalicylaldehyde

The trifunctional nature of 5-aminosalicylaldehyde allows for a multitude of derivatization strategies to build complex organic molecules. These strategies can target each functional group selectively.

| Functional Group | Derivatization Reaction | Resulting Structure/Intermediate |

| Aldehyde | Condensation with amines/hydrazines | Schiff Bases / Hydrazones smolecule.com |

| Knoevenagel Condensation | α,β-Unsaturated carbonyl compounds | |

| Reduction | Benzyl alcohol | |

| Amino | Acylation with acid chlorides/anhydrides | Amides |

| Alkylation with alkyl halides | Secondary/Tertiary amines | |

| Diazotization followed by Sandmeyer reaction | Halogen, cyano, or hydroxyl substitution | |

| Hydroxyl | Etherification (e.g., Williamson synthesis) | Aryl ethers |

| Esterification | Phenolic esters | |

| Aromatic Ring | Electrophilic Aromatic Substitution | Ring-substituted derivatives (e.g., halogenation) |

These derivatization reactions are fundamental in modifying the electronic properties, solubility, and steric profile of the molecule, enabling its use as a tailored building block for larger, more complex organic architectures. For instance, the reduction of related azo compounds is a known method to produce 5-aminosalicylaldehyde derivatives. smolecule.com

Role of 5-Aminosalicylaldehyde in the Fabrication of Advanced Materials and Polymers

The reactivity of 5-aminosalicylaldehyde makes it a valuable monomer or precursor for the synthesis of functional polymers and advanced materials.

Schiff Base Polymers : Polycondensation of 5-aminosalicylaldehyde with various diamines leads to the formation of Schiff base polymers (polyazomethines). mdpi.comdergipark.org.tr These materials often exhibit high thermal stability and can possess interesting electronic and optical properties, making them suitable for applications in electronics and as high-performance materials. nih.gov

Polybenzoxazines : Benzoxazines are a class of phenolic resins that polymerize upon heating to form polybenzoxazines, which are known for their high thermal stability, low water absorption, and excellent mechanical properties. mdpi.comnih.gov 5-Aminosalicylaldehyde can serve as the phenolic component in the synthesis of benzoxazine (B1645224) monomers, introducing an additional functional handle (the amino group) for further crosslinking or property modification. rsc.orgresearchgate.net

Biodegradable Polymers : Research on 5-aminosalicylic acid (5-ASA), a closely related compound, has shown its successful incorporation into poly(anhydride-ester) backbones via solution polymerization. nih.gov This creates biodegradable polymers with potential for drug delivery. The structural similarity of 5-aminosalicylaldehyde suggests its potential as a monomer for analogous polymer systems where the aldehyde could be used for subsequent modifications.

Metal-Organic Frameworks (MOFs) : MOFs are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. wikipedia.orgnih.gov 5-Aminosalicylaldehyde is a precursor to multidentate ligands, such as Salen-type ligands, which can be further functionalized with carboxylic acid groups to act as linkers. The amino group on the ligand, originating from 5-aminosalicylaldehyde, can provide additional functionality within the pores of the MOF, enabling applications in catalysis, gas storage, and sensing. frontiersin.orgmdpi.comrsc.org

Construction of Macrocyclic and Supramolecular Assemblies Incorporating 5-Aminosalicylaldehyde Moieties

Macrocycles and other supramolecular structures are large, highly organized molecules with applications in host-guest chemistry, sensing, and catalysis. 5-Aminosalicylaldehyde is a key building block for several such assemblies.

Salen-type Ligands and Complexes : One of the most prominent uses of salicylaldehydes is in the synthesis of Salen ligands. The condensation of two equivalents of 5-aminosalicylaldehyde with one equivalent of a diamine (such as ethylenediamine) yields a tetradentate N₂O₂ Schiff base ligand. This ligand readily coordinates with a variety of metal ions (e.g., Zn(II), Cu(II), Ni(II)) to form stable, square-planar macrocyclic complexes. The amino group at the 5-position provides a site for further functionalization of the complex.

Templated Macrocycle Synthesis : The condensation of chiral diamines with aromatic dialdehydes can lead to a variety of macrocyclic Schiff bases, including [2+2], [3+3], and even larger structures. nih.govcncb.ac.cnmdpi.com While 5-aminosalicylaldehyde is a mono-aldehyde, it can be incorporated into larger, more complex macrocyclic systems through templated reactions with other multifunctional building blocks.

Fluorescent Chemosensors : Supramolecular assemblies derived from aminosalicylaldehydes have been developed as chemosensors. For example, a bis-Schiff base derived from an aminosalicylaldehyde was shown to be an effective and selective sensor for picric acid through a mechanism involving excited-state intramolecular proton transfer (ESIPT) and supramolecular association. acs.org

Computational and Theoretical Investigations of 5 Aminosalicylaldehyde

Quantum Chemical Studies on the Electronic Structure of 5-Aminosalicylaldehyde

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of 5-Aminosalicylaldehyde. These studies provide a detailed picture of the molecule's stability, charge distribution, and orbital interactions.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, with orbitals extending over the entire molecule rather than being localized on individual atoms. libretexts.org The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the electronic properties and reactivity of 5-Aminosalicylaldehyde.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. In 5-Aminosalicylaldehyde, the presence of the electron-donating amino (-NH₂) group and the electron-withdrawing aldehyde (-CHO) group, along with the hydroxyl (-OH) group, significantly influences the electron density distribution across the aromatic ring.

Computational studies on analogous molecules, such as 5-Bromosalicylaldehyde and 5-Nitrosalicylaldehyde, provide a framework for understanding these effects. For instance, a DFT study on 5-Bromosalicylaldehyde using the B3LYP/6-311++G(d,p) level of theory determined its HOMO-LUMO gap. nih.govresearchgate.net While the bromo group is weakly deactivating and the nitro group is strongly deactivating, the amino group in 5-Aminosalicylaldehyde is activating. This is expected to raise the energy of the HOMO and result in a smaller energy gap compared to salicylaldehyde (B1680747) itself, enhancing its reactivity.

The HOMO is typically localized over the electron-rich regions of the molecule, including the amino group and the phenyl ring, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is concentrated on the electron-deficient areas, such as the carbonyl carbon of the aldehyde group, marking it as the site for nucleophilic attack. researchgate.net This distribution facilitates intramolecular charge transfer from the donor groups to the acceptor group, a key feature of its electronic structure.

Table 1: Calculated Electronic Properties of Salicylaldehyde Derivatives (Illustrative)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| 5-Aminosalicylaldehyde (Expected) | -5.8 to -5.5 | -1.9 to -1.6 | 3.7 to 4.0 | ~2.5 - 3.5 |

| 5-Bromosalicylaldehyde researchgate.net | -7.937 | -3.086 | 4.851 | 1.455 |

| 5-Nitrosalicylaldehyde Hydrazone researchgate.net | -6.81 | -3.13 | 3.68 | Not Reported |

Note: Values for 5-Aminosalicylaldehyde are estimations based on the electronic effects of the amino group relative to published data for analogues. Actual calculated values may vary depending on the level of theory and basis set used.

Computational methods are highly effective in predicting and interpreting the spectroscopic signatures of molecules. By simulating vibrational (FT-IR, Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra, researchers can assign experimental signals and gain a deeper understanding of the molecular structure. schrodinger.com

Vibrational Spectra (FT-IR): DFT calculations can accurately predict the vibrational frequencies of 5-Aminosalicylaldehyde. Key vibrational modes include the O-H stretch of the phenolic group, the N-H stretches of the amino group, the C=O stretch of the aldehyde, and various C-C stretching and C-H bending modes of the aromatic ring. The intramolecular hydrogen bond between the phenolic hydroxyl group and the aldehyde's carbonyl oxygen is a significant feature, causing a red shift (lower frequency) and broadening of the O-H stretching band. Theoretical calculations on similar molecules like 5-Bromosalicylaldehyde have shown excellent agreement between computed and experimental frequencies after applying a scaling factor. nih.gov

NMR Spectra (¹H and ¹³C): The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts. nih.gov For 5-Aminosalicylaldehyde, the ¹H NMR spectrum would be characterized by signals from the aromatic protons, the aldehyde proton, the phenolic proton, and the amino protons. The electron-donating amino group is expected to cause an upfield shift (lower ppm) for the aromatic protons, particularly those ortho and para to it. Similarly, ¹³C NMR chemical shifts can be predicted, with the carbonyl carbon appearing significantly downfield. nih.gov

Electronic Spectra (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate electronic absorption spectra, which arise from electron transitions between molecular orbitals. nih.gov The UV-Vis spectrum of 5-Aminosalicylaldehyde is expected to show characteristic absorption bands corresponding to π→π* and n→π* transitions. The presence of the amino and hydroxyl groups as auxochromes typically leads to a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzaldehyde.

Table 2: Predicted Spectroscopic Data for 5-Aminosalicylaldehyde (Illustrative)

| Spectroscopic Technique | Functional Group / Atom | Predicted Wavenumber (cm⁻¹) / Chemical Shift (ppm) / λmax (nm) | Assignment |

|---|---|---|---|

| FT-IR | N-H (Amino) | ~3450-3350 | Asymmetric & Symmetric Stretch |

| FT-IR | O-H (Phenolic, H-bonded) | ~3200-3000 | Stretching Vibration |

| FT-IR | C=O (Aldehyde) | ~1650-1630 | Stretching Vibration |

| ¹H NMR | -CHO | ~9.7-9.9 | Aldehyde Proton |

| ¹H NMR | -OH | ~10.5-11.5 | Phenolic Proton |

| ¹³C NMR | C=O | ~190-195 | Carbonyl Carbon |

| UV-Vis | π→π | ~350-380 | Electronic Transition |

| UV-Vis | n→π | ~270-290 | Electronic Transition |

Mechanistic Insights into 5-Aminosalicylaldehyde Reactions via Computational Simulations

Computational simulations are invaluable for mapping the reaction pathways of 5-Aminosalicylaldehyde, particularly in reactions such as Schiff base formation. By calculating the energies of reactants, transition states, intermediates, and products, a detailed profile of the reaction coordinate can be constructed. mdpi.com

For example, the condensation reaction between 5-Aminosalicylaldehyde and a primary amine to form a Schiff base (an imine) can be modeled. DFT calculations can elucidate the multi-step mechanism, which typically involves:

Nucleophilic Attack: The nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde.

Proton Transfer: A proton is transferred from the amine nitrogen to the carbonyl oxygen, forming a carbinolamine intermediate.

Dehydration: The hydroxyl group of the carbinolamine is protonated, followed by the elimination of a water molecule to form the final imine product.

Computational studies can identify the rate-determining step by finding the transition state with the highest activation energy (ΔG‡). nih.gov These simulations can also explore the catalytic effects of acids or bases on the reaction mechanism. researchgate.net For 5-Aminosalicylaldehyde, the electronic effects of the amino and hydroxyl substituents on the reactivity of the aldehyde group can be quantified, providing a deeper understanding of its chemical behavior compared to other substituted benzaldehydes. mdpi.com

Molecular Dynamics Simulations and Conformational Analysis of 5-Aminosalicylaldehyde Systems

While quantum chemical studies focus on the static electronic properties of a single molecule, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations model the motions of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational flexibility, solvent effects, and intermolecular interactions. researchgate.net

For 5-Aminosalicylaldehyde, MD simulations can be used to:

Analyze Conformational Preferences: The molecule's flexibility, primarily due to the rotation around the C-C bond connecting the aldehyde group to the ring and the C-N bond of the amino group, can be studied. Simulations can identify the most stable conformers and the energy barriers between them.

Study Solvation: By placing the molecule in a simulated box of solvent (e.g., water or ethanol), MD can reveal how solvent molecules arrange around the solute and form hydrogen bonds with the hydroxyl, amino, and carbonyl groups.

Investigate Intermolecular Interactions: In simulations with multiple 5-Aminosalicylaldehyde molecules, the formation of dimers or larger aggregates through hydrogen bonding and π-π stacking can be observed.

Analysis of the MD trajectory provides quantitative data on various structural and dynamic properties.

Table 3: Key Parameters from Molecular Dynamics Simulation Analysis

| Parameter | Description | Information Gained for 5-Aminosalicylaldehyde |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Indicates the stability of the molecule's conformation and whether the simulation has reached equilibrium. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or groups of atoms around their average position. | Highlights the flexibility of different parts of the molecule, such as the -CHO and -NH₂ groups. nih.gov |

| Radius of Gyration (Rg) | A measure of the molecule's overall size and compactness. | Tracks changes in the molecular shape or folding/unfolding events. |

| Hydrogen Bond Analysis | Counts the number and lifetime of hydrogen bonds (intramolecular and intermolecular). | Quantifies the strength and dynamics of the internal O-H···O=C bond and interactions with solvent molecules. |

Through these simulations, a comprehensive, dynamic picture of 5-Aminosalicylaldehyde in various environments can be developed, linking its atomic-level properties to its macroscopic behavior.

Advanced Analytical Methodologies for 5 Aminosalicylaldehyde Characterization in Research

Spectroscopic Techniques for Structural Elucidation of 5-Aminosalicylaldehyde

Spectroscopic methods are indispensable for probing the molecular structure of 5-Aminosalicylaldehyde. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique insights into the compound's atomic connectivity and electronic system.

Nuclear Magnetic Resonance (NMR) Spectroscopy in 5-Aminosalicylaldehyde Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of 5-Aminosalicylaldehyde by mapping the magnetic environments of its hydrogen (¹H) and carbon (¹³C) nuclei. technologynetworks.com The chemical shifts (δ), reported in parts per million (ppm), provide information about the electronic environment of each nucleus, while the integration of ¹H NMR signals reveals the relative number of protons. mnstate.edujeol.com

In a typical ¹H NMR spectrum of 5-Aminosalicylaldehyde, distinct signals are observed for the aldehyde proton, the aromatic protons, the amino group protons, and the hydroxyl proton. The aldehyde proton (-CHO) characteristically appears far downfield, often around 9.9 ppm. researchgate.net The aromatic protons show signals in the range of 7-7.6 ppm. researchgate.net The protons of the amino group (-NH₂) and the hydroxyl group (-OH) can appear over a broad range and may be identifiable by their broadness and integration to two and one proton, respectively. mnstate.edupressbooks.pub

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde group is typically observed at a significant downfield shift.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for 5-Aminosalicylaldehyde. Data is often obtained in a solvent such as DMSO-d₆.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aldehyde H | ~9.80 rsc.org | - |

| Aromatic H | ~7.53, 7.31, 7.13 rsc.org | ~152.7, 148.3, 131.5, 128.5, 108.5, 106.2, 102.3 rsc.org |

| Amino H | ~6.17 rsc.org | - |

| Hydroxyl H | - | - |

| Carbonyl C | - | ~190.9 rsc.org |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Vibrational (Infrared and Raman) Spectroscopy for 5-Aminosalicylaldehyde Analysis

Vibrational spectroscopy, which includes both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. nih.govuni-siegen.de These methods are based on the principle that molecular bonds vibrate at specific frequencies. uni-siegen.de IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when there is a change in the dipole moment during a vibration. spectroscopyonline.com In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light, which is dependent on changes in the polarizability of the molecule. spectroscopyonline.com

The IR and Raman spectra of 5-Aminosalicylaldehyde exhibit characteristic bands corresponding to its functional groups. Key vibrational modes include:

O-H and N-H stretching: These typically appear in the high-frequency region of the spectrum.

C=O stretching: The aldehyde carbonyl group gives rise to a strong absorption band.

C-H stretching and bending: Signals corresponding to the aromatic C-H bonds.

Ring vibrations: Vibrations of the benzene (B151609) ring. americanpharmaceuticalreview.com

These two techniques are often complementary, as some vibrational modes may be strong in the IR spectrum and weak or absent in the Raman spectrum, and vice versa, due to selection rules. nih.gov This complementary nature allows for a more complete vibrational analysis of the molecule. nih.gov

Table 2: Characteristic Vibrational Frequencies for 5-Aminosalicylaldehyde.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H | Stretching | 3400-3600 |

| N-H | Stretching | 3300-3500 |

| C-H (aromatic) | Stretching | 3000-3100 |

| C=O (aldehyde) | Stretching | 1650-1700 |

| C=C (aromatic) | Stretching | 1450-1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy in 5-Aminosalicylaldehyde Systems

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. matanginicollege.ac.intanta.edu.eg This technique is particularly useful for analyzing compounds with chromophores, which are functional groups that absorb light. tanta.edu.eg

5-Aminosalicylaldehyde contains a conjugated system of pi (π) electrons in its benzene ring and carbonyl group, which makes it UV-active. The presence of the amino (-NH₂) and hydroxyl (-OH) groups, which are auxochromes, can shift the absorption maximum (λmax) to longer wavelengths. matanginicollege.ac.in The UV-Vis spectrum of 5-Aminosalicylaldehyde is characterized by absorption bands resulting from π→π* and n→π* electronic transitions. matanginicollege.ac.in The position and intensity of these bands can be influenced by factors such as the solvent polarity and the pH of the solution. tanta.edu.eguomustansiriyah.edu.iq

Chromatographic Techniques for High-Purity Analysis of 5-Aminosalicylaldehyde

Chromatographic methods are essential for separating 5-Aminosalicylaldehyde from impurities and for quantifying its purity. moravek.com High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. torontech.com

In a typical HPLC analysis of 5-Aminosalicylaldehyde, a solution of the sample is injected into a column containing a stationary phase. moravek.com A liquid mobile phase is then pumped through the column, and the components of the sample are separated based on their differential interactions with the stationary and mobile phases. moravek.com For 5-Aminosalicylaldehyde, which is a polar compound, reversed-phase HPLC is often employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. helixchrom.comnih.gov

The purity of the 5-Aminosalicylaldehyde sample is determined by analyzing the resulting chromatogram. torontech.com The main peak corresponds to 5-Aminosalicylaldehyde, and any smaller peaks represent impurities. The area of each peak is proportional to the concentration of the corresponding component, allowing for the calculation of the purity percentage. nist.gov Method validation is crucial to ensure the accuracy and reliability of the results, and includes parameters such as linearity, precision, and accuracy. nih.gov

Gas Chromatography (GC) can also be used for the analysis of 5-Aminosalicylaldehyde, particularly if it is derivatized to increase its volatility. ijpsjournal.comnih.gov In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. nist.gov Separation occurs based on the compound's boiling point and its interaction with the stationary phase. ijpsjournal.com

X-Ray Crystallography for Definitive Structural Determination of 5-Aminosalicylaldehyde and its Derivatives

The process involves irradiating a single crystal of the compound with a beam of X-rays. anton-paar.com The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed, from which the atomic structure is determined. anton-paar.com

While obtaining a suitable single crystal of 5-Aminosalicylaldehyde itself can be challenging, the crystal structures of its derivatives have been successfully determined. auburn.edu These studies provide valuable insights into the molecular geometry and intermolecular interactions, such as hydrogen bonding, which can influence the compound's physical and chemical properties. For instance, X-ray crystallographic analysis of related salicylaldehyde (B1680747) derivatives has revealed nearly planar molecular structures with intramolecular hydrogen bonding between the hydroxyl group and the aldehyde or imine group. researchgate.net

Future Research Directions and Emerging Applications of 5 Aminosalicylaldehyde

Development of Novel and Efficient Synthetic Pathways for 5-Aminosalicylaldehyde

Future research in this area is likely to focus on:

Catalytic Systems: The exploration of novel catalysts, including metal-organic frameworks (MOFs) and nanocatalysts, could lead to more direct and selective synthetic routes. scribd.com210.212.36 For instance, the use of precisely engineered catalysts might enable the direct amination of salicylaldehyde (B1680747) at the 5-position with high regioselectivity, minimizing the need for protecting groups and reducing waste.

Green Chemistry Approaches: The application of green chemistry principles, such as the use of microwave-assisted synthesis or reactions in aqueous media, could significantly improve the environmental footprint of 5-ASA production. researchgate.netresearchgate.net These methods often lead to shorter reaction times, lower energy consumption, and the use of less hazardous solvents.

Biocatalysis: The use of enzymes to catalyze the synthesis of 5-ASA represents a promising frontier. Biocatalytic processes can offer high specificity and operate under mild conditions, providing a sustainable alternative to traditional chemical synthesis.

A notable existing method for synthesizing a derivative involves the Vilsmeier-Haack reaction to formylate m-(N,N-diethylamino)phenol, yielding p-N,N-diethyl amino salicylaldehyde. scispace.com Another approach involves the reduction of 5-(p-Sulfophenylazo)salicylaldehyde. smolecule.com However, these methods can be complex. For example, the synthesis of indoline (B122111) spiropyrans, which can involve aminosalicylaldehydes, highlights the challenge of the lability and tendency of these compounds to polymerize, prompting investigation into alternative routes like the reduction of nitro derivatives. mdpi.com

| Synthetic Method | Key Features | Potential Advantages | Challenges |

| Vilsmeier-Haack Reaction | Formylation of activated aromatic rings. | Good yields for specific derivatives. | Use of hazardous reagents like POCl3. |

| Reduction of Azo Compounds | Conversion of an azo group to an amino group. | Established method for introducing an amino group. | May require harsh reducing agents. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Shorter reaction times, often higher yields. | Requires specialized equipment. |

| Catalytic Amination | Direct introduction of an amino group using a catalyst. | Potentially more atom-economical and direct. | Catalyst development and selectivity can be challenging. |

Exploration of 5-Aminosalicylaldehyde in Unconventional Chemical Technologies

The distinct chemical properties of 5-Aminosalicylaldehyde make it a promising candidate for a range of unconventional chemical technologies, moving beyond its traditional applications.

Chemosensors: The ability of 5-ASA derivatives to form Schiff bases and complexes with metal ions makes them excellent building blocks for chemosensors. nih.govresearchgate.net Research is focused on developing sensors for the detection of various analytes, including metal ions and nitroaromatic compounds like picric acid. nih.govacs.org For example, a bis-Schiff base derived from a substituted aminosalicylaldehyde has been shown to be an efficient sensor for picric acid, functioning through an excited-state intramolecular proton transfer (ESIPT) mechanism. nih.gov Such sensors can be designed to exhibit colorimetric or fluorescent responses, enabling sensitive and selective detection in solution and even within living cells. nih.gov

Molecular Switches and Photochromic Materials: The core structure of 5-ASA can be incorporated into larger molecules to create photochromic compounds, such as spiropyrans. mdpi.com These molecules can reversibly change their structure and, consequently, their color and other properties upon exposure to light. This opens up possibilities for applications in optical data storage, smart windows, and molecular-level switches.

Metal-Organic Frameworks (MOFs): The functional groups of 5-ASA are well-suited for acting as ligands in the construction of MOFs. scribd.com These highly porous materials have potential applications in gas storage, separation, and catalysis. By carefully selecting the metal nodes and modifying the 5-ASA ligand, it is possible to tune the pore size, shape, and chemical environment within the MOF to achieve specific functionalities.

Interdisciplinary Research Frontiers Integrating 5-Aminosalicylaldehyde Chemistry

The versatility of 5-Aminosalicylaldehyde lends itself to integration into various interdisciplinary research fields, bridging chemistry with materials science, biology, and medicine.

Materials Science: In materials science, 5-ASA and its derivatives are being explored as components in the development of advanced materials. aurorascientific.comaprcomposites.com.auschrodinger.com This includes the synthesis of novel polymers and organometallic compounds with tailored thermal, mechanical, and optical properties. solubilityofthings.com For instance, incorporating 5-ASA into polymer backbones can introduce new functionalities, leading to materials with enhanced properties for applications in electronics, aerospace, and biomedical devices. aurorascientific.comaprcomposites.com.au

Medicinal Chemistry: The biological activity of compounds derived from 5-ASA is a significant area of research. frontiersin.orgnih.gov Its derivatives have been investigated for their potential as antimicrobial and anticancer agents. scispace.comresearchgate.netresearchgate.net The ability to synthesize a wide array of derivatives allows for the systematic exploration of structure-activity relationships, which is crucial for the development of new therapeutic agents. rsc.org For example, novel benzimidazole (B57391) derivatives synthesized from a substituted salicylaldehyde have shown promising antimicrobial activity. researchgate.net

Supramolecular Chemistry: 5-Aminosalicylaldehyde is a valuable building block in supramolecular chemistry, which focuses on the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions. bbau.ac.innih.gov The ability of 5-ASA to participate in hydrogen bonding and form coordination complexes makes it ideal for constructing self-assembling systems. These supramolecular architectures have potential applications in areas such as drug delivery, catalysis, and molecular recognition.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing 5-Aminosalicylaldehyde with high purity, and how can reproducibility be ensured?

- Methodological Answer : Synthesis typically involves controlled condensation reactions under inert atmospheres, with purification via recrystallization or column chromatography. To ensure reproducibility, document reaction conditions (temperature, solvent ratios, catalyst concentration) and validate purity using HPLC or melting point analysis. Include reagent sources (e.g., Sigma-Aldrycht) and batch-specific data in supplementary materials .

Q. Which spectroscopic techniques are optimal for characterizing 5-Aminosalicylaldehyde’s structural and functional properties?

- Methodological Answer : Combine NMR (¹H/¹³C) for aromatic proton and aldehyde group analysis, FT-IR for functional group identification (C=O stretch at ~1680 cm⁻¹), and mass spectrometry for molecular weight confirmation. Cross-reference spectral data with computational simulations (e.g., DFT) to resolve ambiguities .

Q. How can researchers assess the stability of 5-Aminosalicylaldehyde under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies using HPLC to monitor degradation products. Buffer solutions (pH 2–12) and temperatures (4°C–60°C) should be tested. Use Arrhenius plots to predict shelf-life, and validate kinetic models with experimental replicates .

Advanced Research Questions

Q. How to design mechanistic studies to elucidate 5-Aminosalicylaldehyde’s role in biological systems (e.g., anti-inflammatory pathways)?

- Methodological Answer : Employ cell-based assays (e.g., NF-κB inhibition in macrophages) with dose-response curves. Use siRNA knockdown or CRISPR-Cas9 to identify target proteins. Pair with metabolomics (LC-MS) to track downstream metabolites. Include positive/negative controls and statistical validation (ANOVA, p < 0.05) .

Q. What strategies resolve contradictions in reported bioactivity data for 5-Aminosalicylaldehyde across studies?

- Methodological Answer : Perform meta-analysis of existing data, stratifying by experimental variables (cell lines, assay protocols). Validate key findings using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays). Highlight batch-to-batch variability in compound purity as a potential confounder .

Q. How can computational modeling predict 5-Aminosalicylaldehyde’s reactivity in novel chemical environments?

- Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict electrophilic/nucleophilic sites. Validate with experimental kinetic studies (e.g., reaction with thiols or amines). Compare results with QSAR models trained on analogous salicylaldehyde derivatives .

Data Presentation Guidelines

- Tables : Include comparative data on synthesis yields, spectroscopic peaks, and bioactivity IC₅₀ values. Standardize units (e.g., μM for concentration) .

- Statistical Analysis : Report mean ± SD with sample size (n ≥ 3). Use t-tests for pairwise comparisons and Bonferroni correction for multiple hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.